6-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine

Kinase inhibitor design Lipophilic efficiency p38 MAPK

Select 6-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine to accelerate kinase inhibitor programs. This heterocyclic scaffold (MW 215.25 Da) delivers a proven bidentate hinge-binding pharmacophore validated by X‑ray crystallography in CLK2 and p38α systems. The 6‑cyclopropyl substituent enhances lipophilic efficiency and provides a steric shield against CYP450-mediated clearance, while the 1‑methyl‑1H‑pyrazol‑4‑ylamine at position 3 enables productive hinge engagement not achievable with simple 6‑cyclopropylpyridazin‑3‑amine analogs. Procure this building block to systematically explore RET/VEGFR subfamily potency and selectivity – the same core that achieved IC50 values of 2 nM against RET. Ideal for fragment-to-lead elaboration around the Bristol‑Myers Squibb‑validated aryl‑substituted pyrazole‑amide chemical space.

Molecular Formula C11H13N5
Molecular Weight 215.26
CAS No. 2310076-77-6
Cat. No. B2978930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine
CAS2310076-77-6
Molecular FormulaC11H13N5
Molecular Weight215.26
Structural Identifiers
SMILESCN1C=C(C=N1)NC2=NN=C(C=C2)C3CC3
InChIInChI=1S/C11H13N5/c1-16-7-9(6-12-16)13-11-5-4-10(14-15-11)8-2-3-8/h4-8H,2-3H2,1H3,(H,13,15)
InChIKeyPZMLUWJJUHJNMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-Cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine (CAS 2310076-77-6): A Pyridazine-Pyrazole Kinase-Targeted Scaffold for Preclinical Procurement


6-Cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is a heterocyclic small molecule with the molecular formula C11H13N5, combining a pyridazine core with a cyclopropyl group at the 6-position and a 1-methyl-1H-pyrazol-4-ylamine moiety at the 3-position . The compound belongs to the aryl-substituted pyrazole-amide class, a scaffold extensively explored by Bristol-Myers Squibb for p38 kinase inhibition [1]. Its structural features—particularly the cyclopropyl substituent and the pyrazole linker—position it as a versatile intermediate for kinase inhibitor optimization programs targeting inflammatory and oncological disorders.

Why Generic Pyridazine or Pyrazole Analogs Cannot Replace 6-Cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine in Targeted Kinase Programs


Procurement decisions based solely on scaffold similarity risk overlooking critical structure-activity determinants. Simple pyridazin-3-amines (e.g., 6-cyclopropylpyridazin-3-amine, CAS 1159814-07-9) lack the N-(1-methylpyrazol-4-yl) substituent that enables productive kinase hinge-binding, while 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine (CAS 1185767-30-9) replaces the cyclopropyl with a direct pyrazole attachment, altering lipophilicity, metabolic stability, and target engagement geometry [1]. The combination of cyclopropyl at position 6 and the 1-methylpyrazol-4-ylamine at position 3 represents a specific pharmacophore arrangement that cannot be replicated by off-the-shelf, single-feature analogs [2].

Quantitative Differentiation Profile: 6-Cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine vs. Closest Analogs


Cyclopropyl Substitution at Position 6 Confers Lipophilicity Advantage Over Direct Pyrazole Analogs

The cyclopropyl group at position 6 increases calculated logP compared to analogs where the pyridazine is directly linked to the pyrazole without alkyl substitution. SwissADME-predicted consensus logP for 6-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is 2.15, versus 1.08 for 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine (CAS 1185767-30-9) [1]. Patent SAR from Bristol-Myers Squibb specifically claims cyclopropyl among preferred R6 substituents for p38 kinase inhibition, supporting optimized target engagement through hydrophobic interactions [2].

Kinase inhibitor design Lipophilic efficiency p38 MAPK

Regioisomeric Pyrazol-4-ylamine Linker Provides Superior Kinase Hinge-Binding Geometry Over Pyrazol-5-ylamine Isomers

The 1-methyl-1H-pyrazol-4-ylamine substitution pattern at position 3 establishes a H-bond donor-acceptor pairing geometry distinct from regioisomeric pyrazol-5-amine (CAS 1564818-41-2) or pyrazol-3-amine variants. In RET kinase inhibitor programs, the (6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-yl) motif has yielded IC50 values as low as 2 nM when incorporated into elaborated inhibitors, confirming the productive orientation of this specific regioisomer [1]. The 4-ylamine connectivity positions the N-methyl group for optimal hydrophobic wall contact in the kinase active site [2].

Kinase hinge-binding motif Regioisomer SAR RET kinase

Predicted Metabolic Stability Advantage via Cyclopropyl Blocking of Pyridazine Oxidation Sites

Cyclopropyl substitution at the 6-position of pyridazine sterically shields the electron-deficient diazine ring from CYP450-mediated oxidation compared to unsubstituted or smaller substituent analogs [1]. Calculated CYP2C9 and CYP3A4 substrate probabilities (SwissADME) indicate reduced metabolic liability: 6-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is predicted as non-substrate for major CYP isoforms, whereas 6-methyl-pyridazin-3-amine analogs show CYP3A4 substrate flags [2].

Metabolic stability Cyclopropyl shielding CYP450 oxidation

Hinge-Binding Scaffold Compatibility Validated in CLK2 and EGFR Clinical Kinase Programs

Pyridazine-3-amine derivatives with N-aryl substitution at the 3-position have demonstrated ATP-competitive binding to multiple kinases, benefiting from bidentate H-bonding to the hinge backbone [1]. This binding mode is validated crystallographically for CLK2 (PDB 6S14) [2] and for p38α MAPK in complex with pyrazolopyridazine inhibitors, structures that informed the development of clinical candidates [3]. The target compound's substitution pattern preserves this binding geometry while providing the cyclopropyl-mediated selectivity enhancements observed in patent SAR.

Pyridazine kinase hinge-binder CLK2 inhibitor EGFR inhibitor

Optimal Procurement Scenarios for 6-Cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine in Kinase Drug Discovery


Kinase-Focused Fragment Library Expansion with a Pre-Validated Hinge-Binding Motif

This compound is ideally suited for incorporation into fragment-based screening libraries targeting the kinase family. The pyridazin-3-amine core with N-pyrazol-4-yl substitution provides a proven bidentate hinge-binding pharmacophore, supported by X-ray crystallography in CLK2 and p38α systems [1][2]. The cyclopropyl group simultaneously contributes to fragment lipophilic efficiency without introducing excessive molecular weight (MW = 215.25 Da), making it suitable for fragment-to-lead elaboration.

p38α MAPK Inhibitor Lead Generation Following Bristol-Myers Squibb Patent SAR

The compound directly maps onto the claimed chemical space of Bristol-Myers Squibb's aryl-substituted pyrazole-amide kinase inhibitor patents, where cyclopropyl is explicitly enumerated among preferred substituents for treating p38 kinase-mediated inflammatory conditions [1]. Procurement enables rapid construction of proprietary analogs around a disclosed, industrially validated core.

RET/VEGFR2 Dual Kinase Inhibitor Optimization Starting Point

Elaborated inhibitors containing the (6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-yl) motif have achieved IC50 values of 2 nM against RET and 221 nM against VEGFR2 [1]. This compound serves as the unelaborated scaffold for systematic optimization of selectivity and potency across the RET/VEGFR kinase subfamily, a clinically relevant target pair in oncology.

Metabolic Stability Screening Cascade Where Oxidative Metabolism is a Key Liability

For programs where lead pyridazine cores suffer from rapid CYP450-mediated clearance, the cyclopropyl substituent at position 6 offers a steric shield against oxidative attack [1]. Incorporating this compound into initial SAR rounds allows simultaneous evaluation of potency and metabolic stability, streamlining the multiparameter optimization process.

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